Di-2-pyridylthiourea

Beschreibung

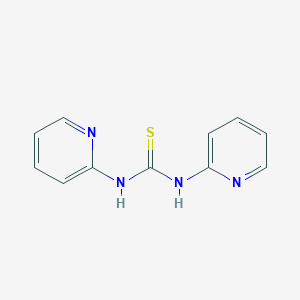

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dipyridin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADXORVZZWERFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=S)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153177 | |

| Record name | Urea, 1,3-bis(2-pyridyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-30-2 | |

| Record name | N,N′-Di-2-pyridinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1,3-bis(2-pyridyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-2-pyridylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-2-pyridylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1,3-bis(2-pyridyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di-2-pyridylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-pyridylthiourea (DPTU) is a fascinating molecule with a rich coordinative chemistry and significant potential in medicinal chemistry and materials science. Its unique structural motif, featuring two pyridyl rings flanking a thiourea core, imparts specific electronic and steric properties that are crucial for its function as a ligand and its biological activity. This guide provides a comprehensive overview of the synthesis and detailed characterization of Di-2-pyridylthiourea, offering field-proven insights and robust protocols for researchers in drug development and chemical synthesis.

Introduction: The Significance of Di-2-pyridylthiourea

Thiourea derivatives are a class of organic compounds that have garnered considerable attention due to their wide-ranging biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The incorporation of heterocyclic rings, such as pyridine, into the thiourea scaffold can significantly modulate these biological effects and introduce novel functionalities. Pyridine and its derivatives are ubiquitous in pharmaceuticals and natural products, often playing a key role in binding to biological targets.[2][3] Di-2-pyridylthiourea, in particular, presents a compelling structure for applications in drug design due to its ability to act as a chelating agent for metal ions, which is a critical aspect of many enzymatic reactions and a strategy for developing metallodrugs. Furthermore, the hydrogen bonding capabilities of the thiourea moiety contribute to its interaction with biological macromolecules.[4] Understanding the precise synthesis and thorough characterization of DPTU is paramount for its exploration in medicinal chemistry and as a versatile building block in supramolecular chemistry.

Synthesis of Di-2-pyridylthiourea: A Step-by-Step Protocol

The most common and efficient method for the synthesis of symmetrical N,N'-disubstituted thioureas, such as Di-2-pyridylthiourea, involves the reaction of the corresponding amine with carbon disulfide.[5][6] This reaction proceeds through the formation of a dithiocarbamate intermediate, which then reacts with another equivalent of the amine to yield the desired thiourea.

Reaction Principle and Causality

The synthesis hinges on the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic carbon atom of carbon disulfide. The choice of a suitable solvent is critical to facilitate the reaction and ensure good yields. A polar aprotic solvent like dimethylformamide (DMF) or a protic solvent like ethanol can be used. The reaction is often carried out at elevated temperatures to drive it to completion. The overall reaction is a condensation reaction where two molecules of 2-aminopyridine are joined by a thiocarbonyl group.

Experimental Protocol

Materials:

-

2-Aminopyridine

-

Carbon Disulfide (CS₂)

-

Ethanol (absolute)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (2.0 equivalents) in absolute ethanol.

-

To this solution, add carbon disulfide (1.0 equivalent) dropwise at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water mixture) to obtain pure Di-2-pyridylthiourea as a crystalline solid.

-

Dry the purified product under vacuum.

This protocol provides a reliable and reproducible method for the synthesis of Di-2-pyridylthiourea with good to excellent yields.

Synthesis Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of Di-2-pyridylthiourea

An In-depth Technical Guide to the Crystal Structure Analysis of Di-2-pyridylthiourea

For Researchers, Scientists, and Drug Development Professionals

Di-2-pyridylthiourea (DPTU) is a molecule of significant interest in the fields of coordination chemistry and medicinal research. Its structure, featuring two pyridyl nitrogen atoms and a reactive thiourea core, makes it a versatile ligand for creating complex metal-organic frameworks and a scaffold for developing new therapeutic agents.[1][2][3][4] Understanding the precise three-dimensional arrangement of atoms in its solid state is paramount. The crystal structure dictates the molecule's physical properties, its reactivity, and, crucially, how it interacts with other molecules, be they metal ions or biological targets.

This guide provides a comprehensive analysis of the crystal structure of di-2-pyridylthiourea, moving from its chemical synthesis to the intricate details of its molecular and supramolecular architecture as revealed by single-crystal X-ray diffraction. We will explore not just the experimental protocols but the causality behind them, offering insights into the forces that govern the structure and function of this important compound.

Part 1: Synthesis and Crystallization

The successful analysis of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of DPTU requires careful control to avoid unwanted side reactions.

Rationale for Synthetic Route

Initial attempts to synthesize 1,3-di-2-pyridylthiourea sometimes led to the isolation of an unintended oxidation product, a fused four-ring compound where the pyridyl nitrogen atoms covalently link to the sulfur atom.[5] A modified and more reliable synthesis utilizes carbon disulfide, which acts as the thiocarbonyl source, reacting with 2-aminopyridine to yield the desired product. This method has proven effective in producing DPTU that can be crystallized as a monohydrate, C₁₁H₁₀N₄S·H₂O.[5]

Experimental Protocol: Synthesis of 1,3-Di-2-pyridylthiourea Monohydrate

This protocol is adapted from established methods that have successfully yielded the target compound.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminopyridine (2.0 equivalents) in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add carbon disulfide (1.0 equivalent) to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Isolation: Allow the mixture to cool to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Purification: Collect the crude solid by filtration. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure crystals. The compound often crystallizes as a monohydrate.[5]

Protocol: Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical step that relies on creating conditions for slow, ordered molecular assembly.

-

Solution Preparation: Prepare a saturated solution of the purified DPTU in a solvent where it has moderate solubility (e.g., ethanol, acetone, or a mixture with water).

-

Slow Evaporation: Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Incubation: Store the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Over several days to weeks, single crystals should form. Carefully harvest the best-formed, transparent crystals for analysis.

Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional structure of a crystalline solid.[6][7] It allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions that define the crystal packing.

Workflow for SCXRD Analysis

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[6] The pattern of diffracted spots provides information on the crystal's internal symmetry and the dimensions of its repeating unit (the unit cell), while the intensities of the spots are used to calculate a map of electron density, from which the atomic structure is determined.[6][7]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Deconstructing the Di-2-pyridylthiourea Crystal Structure

The crystal structure of DPTU monohydrate reveals a highly planar molecule stabilized by a key intramolecular hydrogen bond and organized into a layered architecture through intermolecular interactions.[5]

Molecular Geometry and Conformation

The solid-state structure confirms the molecule exists in the thioamide tautomeric form.[8] The central thiourea unit (S=C-N-N) is nearly coplanar with both pyridyl rings. The dihedral angles between the thiourea plane and the two pyridyl rings are exceptionally small, at approximately 2.7° and 2.9°, respectively.[5] This enforced planarity is a direct consequence of a strong intramolecular hydrogen bond.

The Defining Feature: Intramolecular Hydrogen Bonding

A crucial feature of the DPTU structure is a strong intramolecular hydrogen bond between one of the amide protons (N-H) and the nitrogen atom of a pyridyl ring.[5][8] This N-H···N interaction effectively locks one pyridyl ring and the thiourea core into a rigid, coplanar arrangement.[5] This type of interaction is a known strategy in drug design to shield polarity and improve membrane permeability by reducing the number of hydrogen bond donors available for interaction with water.[9]

Caption: Molecular structure of DPTU with intramolecular H-bond.

Intermolecular Interactions and Crystal Packing

In the monohydrate crystal form, the lattice water molecule is essential to the supramolecular assembly. The nitrogen atom of the second pyridyl ring (not involved in the intramolecular H-bond) interacts with the water molecule.[5] This water molecule, in turn, forms another hydrogen bond with the thiocarbonyl sulfur atom of an adjacent DPTU molecule. These interactions link the molecules into helical hydrogen-bonded chains that run parallel to the b-axis of the unit cell, ultimately forming a layered architecture.[5]

Quantitative Crystallographic Data

The following table summarizes key data obtained from the single-crystal X-ray diffraction analysis of 1,3-di-2-pyridylthiourea monohydrate.[5]

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₁₀N₄S·H₂O | Confirms the presence of one water molecule per DPTU molecule in the crystal. |

| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |

| C=S Bond Length | ~1.69 Å | Typical for a thiourea C=S double bond.[10] |

| C-N Bond Lengths | ~1.34-1.37 Å | Intermediate between single and double bond character due to resonance.[10] |

| Intramolecular H-bond (N···N) | 2.652(2) Å | A short, strong hydrogen bond responsible for the molecule's planarity. |

| Dihedral Angle (Thiourea-Pyr1) | 2.7(1)° | Indicates a high degree of coplanarity stabilized by the H-bond. |

| Dihedral Angle (Thiourea-Pyr2) | 2.9(1)° | Shows the second ring is also nearly coplanar with the thiourea core. |

Part 4: Complementary Spectroscopic Validation

While SCXRD provides the definitive solid-state structure, spectroscopic techniques are vital for confirming the structure and studying its properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In solution, the N-H protons are expected to appear as broad singlets. The proton involved in the intramolecular hydrogen bond may show a significant downfield shift due to deshielding.[11][12] The aromatic protons of the two distinct pyridyl rings will appear in the aromatic region of the spectrum.

-

¹³C NMR: The most characteristic signal is that of the thiocarbonyl carbon (C=S), which typically resonates at a low field (e.g., ~175-183 ppm), confirming the presence of the thiourea group.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to bonding and structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| ν(N-H) stretch | 3100 - 3400 | The position and shape of this band can indicate hydrogen bonding.[14] |

| ν(C=N) / ν(C=C) stretch | 1500 - 1650 | Associated with the pyridyl rings and C-N bonds within the thiourea core.[13] |

| ν(C=S) stretch | 700 - 850 | A characteristic band for the thiocarbonyl group. A shift to lower frequency can indicate coordination to a metal through the sulfur atom.[14] |

Conclusion: From Structure to Function

The crystal structure analysis of di-2-pyridylthiourea reveals a fascinating molecule whose conformation is dominated by a powerful intramolecular hydrogen bond, resulting in a nearly planar geometry. This planarity and the specific arrangement of donor atoms (N, S) are critical determinants of its function. In coordination chemistry, this defined structure allows DPTU to act as a predictable chelating ligand, forming stable complexes with various metals.[1][4] For drug development professionals, understanding this rigid conformation provides a precise 3D model for computational docking studies and for designing derivatives with optimized interactions at biological targets. The interplay of intra- and intermolecular forces detailed in this guide provides the fundamental knowledge required to harness the full potential of di-2-pyridylthiourea in science and medicine.

References

-

Holzapfel, C. W., et al. (2001). 1,3-Di-2-pyridylthiourea monohydrate. IUCr Journals. Available at: [Link]

-

Fayomi, O. S., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. ResearchGate. Available at: [Link]

-

Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Available at: [Link]

-

Yamin, B. M., et al. (2016). Theoretical and experimental investigation of pyridyl-thiourea derivatives as ionophores for Cu(II) ion detection. ResearchGate. Available at: [Link]

-

Turan, N., et al. (2013). N-(2-Furoyl)-N′-(2-pyridyl)thiourea. ResearchGate. Available at: [Link]

-

Grasa, A., et al. (2020). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. PubMed Central. Available at: [Link]

-

Park, J-E., et al. (2017). Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. PubMed. Available at: [Link]

-

Okpareke, O. C. (2023). Studies on the coordination chemistry of functionalised thiourea ligands. University of Auckland Research Repository. Available at: [Link]

-

Chen, W-T., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PubMed Central. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]

-

Wlodawer, A., et al. (2008). X-ray crystallography. PubMed Central. Available at: [Link]

-

ResearchGate (n.d.). Tautomers of thiourea. ResearchGate. Available at: [Link]

-

West, D. X., et al. (2000). Spectral and structural studies of N-(2)-pyridylethyl-N H -arylthioureas. ResearchGate. Available at: [Link]

-

Lee, J., et al. (2018). Effects of intramolecular hydrogen bonding on the conformation and luminescence properties of dibenzoylpyridine-based thermally activated delayed fluorescence materials. RSC Publishing. Available at: [Link]

-

Petrova, M., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. ResearchGate. Available at: [Link]

-

Moodle@Units (n.d.). X-ray macromolecular crystallography: an overview. Moodle@Units. Available at: [Link]

Sources

- 1. Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 5. journals.iucr.org [journals.iucr.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]

An In-Depth Technical Guide to the Solubility of 1,3-Di(pyridin-2-yl)thiourea in Common Organic Solvents

Executive Summary

1,3-Di(pyridin-2-yl)thiourea (DPTU) is a significant molecule in coordination chemistry and a promising scaffold in medicinal chemistry. Its utility in synthesis, formulation, and biological screening is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of DPTU. It delves into the theoretical principles dictating its dissolution, collates qualitative solubility observations from the scientific literature, and presents a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of DPTU's physicochemical properties to accelerate their research and development efforts.

Part 1: Physicochemical Profile and Theoretical Principles of Solubility

Molecular Structure and Properties

1,3-Di(pyridin-2-yl)thiourea is a symmetrical molecule featuring a central thiourea core (–NH–C(=S)–NH–) flanked by two pyridin-2-yl substituents. This unique structure imparts a combination of chemical properties that are crucial to its function and solubility.

-

Hydrogen Bonding: The thiourea moiety is an excellent hydrogen bond donor through its two N-H groups. The sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the pyridine rings act as hydrogen bond acceptors.[1][2][3] This capacity for extensive hydrogen bonding is a primary determinant of its interaction with protic and polar aprotic solvents.[4]

-

Polarity: The presence of nitrogen and sulfur atoms creates significant dipole moments, making DPTU a polar molecule. This inherent polarity suggests a preference for polar solvents over non-polar ones.[5]

-

Tautomerism: Like other thioureas, DPTU can exist in tautomeric equilibrium between the thione form (C=S) and the thiol (isothiourea) form (C-SH), with the thione form being predominant in most solutions.[2]

The interplay of these features dictates that DPTU's solubility is a complex phenomenon, highly dependent on the specific nature of the solvent. The general principle of "like dissolves like" serves as a foundational guide, predicting higher solubility in solvents that can engage in similar intermolecular interactions.[6][7][8]

The "Why": Causality in Solute-Solvent Interactions

The dissolution of a solid solute like DPTU in a solvent is an equilibrium process governed by thermodynamics. It involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to create new, energetically favorable solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate DPTU by forming strong hydrogen bonds with the N-H, C=S, and pyridine nitrogen sites, leading to favorable solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are strong hydrogen bond acceptors but lack donor capabilities. They can interact strongly with the N-H groups of DPTU. Solvents like DMSO are particularly effective at dissolving a wide range of organic compounds due to their high polarity.[9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions. The energy required to break the strong intermolecular forces in the DPTU crystal lattice is not compensated by the weak van der Waals forces formed with non-polar solvents, resulting in poor solubility.[7]

Part 2: Solubility Profile of DPTU

While precise, quantitative solubility data for DPTU across a wide range of solvents is not extensively published, a qualitative profile can be constructed from solvents used in its synthesis and purification, as reported in the chemical literature.

Table 1: Qualitative Solubility of 1,3-Di(pyridin-2-yl)thiourea in Common Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Rationale / Reference |

| Polar Protic | Methanol (MeOH) | Soluble | Frequently used as a solvent for related thiourea reactions and purifications.[10] |

| Ethanol (EtOH) | Soluble | Used as a solvent in the synthesis of N-(benzothiazol-2-yl)-N'-phenylthioureas, indicating solubility.[11] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for stock solutions of related compounds for biological screening and NMR analysis.[9][12] |

| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent capable of dissolving many polar organic compounds.[5] | |

| Acetone | Soluble | Mentioned as a solvent for reactions involving thiourea derivatives.[10] | |

| Acetonitrile (ACN) | Moderately Soluble | Used in HPLC and as a reaction solvent for polar molecules. | |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Used as a reaction solvent for the synthesis of some thiourea derivatives, often resulting in a precipitate.[9] |

| Chloroform (CHCl₃) | Sparingly Soluble | Similar polarity to DCM; expected to have limited solvating power for the highly polar DPTU. | |

| Non-Polar | Toluene | Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the DPTU crystal lattice energy.[7] |

| Hexane | Insoluble | A non-polar alkane, ineffective at solvating polar, hydrogen-bonding solutes.[5] | |

| Ethers | Diethyl Ether | Insoluble | Low polarity and weak hydrogen bond accepting ability make it a poor solvent for DPTU. |

| Tetrahydrofuran (THF) | Sparingly Soluble | Used for recrystallization of some thiourea derivatives, suggesting solubility increases with temperature.[13] |

Note: "Soluble" indicates that the compound is used as a solvent for reactions or purification, implying significant dissolution. "Sparingly Soluble" suggests limited dissolution at room temperature. "Insoluble" indicates the solvent is unsuitable for creating solutions.

Part 3: Experimental Protocol for Quantitative Solubility Determination

To generate reliable and reproducible quantitative data, a standardized experimental protocol is essential. The Isothermal Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility due to its robustness and accuracy.[14][15][16]

Objective

To determine the equilibrium solubility (S) of DPTU in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

1,3-Di(pyridin-2-yl)thiourea (solid, >98% purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[17] or a calibrated UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of DPTU and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Causality Check: A multi-point calibration curve is crucial for ensuring the analytical method is linear over the expected concentration range, providing trustworthiness in the final quantification.[17]

-

-

Equilibration (The Shake-Flask Procedure):

-

Add an excess amount of solid DPTU to a vial containing a known volume of the solvent (e.g., 20 mg of DPTU in 5 mL of solvent). The presence of undissolved solid at the end of the experiment is mandatory to ensure saturation.[15]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate for a predetermined period (typically 24 to 48 hours). A kinetic study (measuring concentration at multiple time points, e.g., 8, 24, 48, and 72 hours) should be performed initially to determine the time required to reach a stable equilibrium concentration.[14][16]

-

Expertise Insight: The time to reach equilibrium can vary significantly based on the compound's crystal form and the solvent. Verifying that the concentration no longer changes over time is the only way to confirm true thermodynamic equilibrium has been achieved.[15]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[15]

-

Trustworthiness Check: Filtration is a critical step to separate the liquid phase from the solid phase. Using an incompatible filter or improper technique can introduce significant errors.

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using the chosen analytical method (e.g., HPLC-UV).[18]

-

-

Quantification:

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample using the regression equation from the calibration curve.

-

Calculate the original solubility (S) in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Workflow Visualization

Caption: Potential hydrogen bonding sites on DPTU.

This diagram illustrates that the N-H groups act as hydrogen bond donors, readily interacting with acceptor solvents like DMSO. The C=S group and pyridine nitrogens act as acceptors, interacting with donor solvents like methanol. This dual nature explains its favorable solubility in a range of polar solvents.

References

- SciSpace. (n.d.). Hydrogen Bonding Networks in Chiral Thiourea Organocatalysts: Evidence on the Importance of the Aminoindanol Moiety.

- Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermedi

- Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice.

- Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradi

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO.

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1992). PubMed.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds (video).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI.

- HPLC?DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (2010). CORE.

- Solubility of Organic Compounds. (2023). University of Calgary.

- Wikipedia. (n.d.). Solubility.

- Hydrogen Bonding Interaction between Ureas or Thioureas and Carbonyl Compounds. (2011).

- Analysis of Organic Compounds (HPLC-PDA). (n.d.). Galala University.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies.

- Universal HPLC Detector for Hydrophilic Organic Compounds by Means of Total Organic Carbon Detection. (2018).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal.

- High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples. (1986).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". (1993). PubMed.

- Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds. (2005). PubMed.

- Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.).

- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). PMC - NIH.

- 3,3′-Bis(4-nitrophenyl)-1,1′-(p-phenylene)

- 1,3-bis(1-(pyridin-2-ylmethyl)thiourea (Compound II). (n.d.).

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Synthesis and Investigation of New Different Pyrimidine-Thiones. (2017). Longdom Publishing.

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).

- Solubility Enhancement of hydrophobic compounds in aqueous solutions using biobased solvents as hydrotropes. (2023).

- Synthesis and study of the biological activity of thiourea-containing amiridine derivatives as potential multi-target drugs for the treatment of Alzheimer's disease. (2022).

- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2016). Malaysian Journal of Analytical Sciences.

- Design, Synthesis and Biological Activities of (Thio)

Sources

- 1. scispace.com [scispace.com]

- 2. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. longdom.org [longdom.org]

- 11. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Di-2-pyridylthiourea

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Di-2-pyridylthiourea. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to deliver a thorough understanding of the material's thermal behavior.

Introduction: The Significance of Di-2-pyridylthiourea in Modern Drug Discovery

Di-2-pyridylthiourea, a symmetrical thiourea derivative featuring two pyridyl functional groups, is a molecule of significant interest in medicinal chemistry. The thiourea scaffold is a versatile pharmacophore known for a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The inclusion of pyridyl rings, common motifs in pharmaceuticals, can enhance biological efficacy and modulate pharmacokinetic properties.[3][4] A profound understanding of the thermal stability of such compounds is paramount for drug development, influencing everything from synthesis and purification to formulation and long-term storage.

Molecular Structure and Physicochemical Properties

The structural integrity of Di-2-pyridylthiourea, characterized by the central thiocarbonyl group flanked by two pyridyl moieties, dictates its chemical reactivity and thermal behavior. The presence of nitrogen and sulfur atoms as hydrogen bond acceptors and the N-H groups as donors facilitates various intermolecular interactions.

Caption: Molecular structure of Di-2-pyridylthiourea.

Comprehensive Thermal Analysis: Methodologies and Data Interpretation

The thermal stability of Di-2-pyridylthiourea is best characterized by a suite of thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Thermogravimetric Analysis (TGA):

-

Instrument Calibration: Calibrate the TGA instrument (e.g., TA Instruments Q500) for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of Di-2-pyridylthiourea into an alumina crucible.

-

Experimental Conditions: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min under a controlled nitrogen atmosphere (flow rate of 50 mL/min).

-

Data Acquisition: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) is also plotted to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC):

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using indium as a standard.

-

Sample Preparation: Seal 2-5 mg of the sample in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions: Heat the sample and reference pans from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Interpreting the Thermal Profile

The TGA thermogram of a thiourea derivative typically shows distinct stages of mass loss, indicating a multi-step decomposition process.[5] The initial decomposition temperature provides a measure of its thermal stability. DTA and DSC curves reveal endothermic and exothermic events. For Di-2-pyridylthiourea, an endothermic peak corresponding to its melting point would be expected, followed by exothermic peaks associated with decomposition.

Quantitative Data Summary

The following table summarizes representative thermal analysis data for a generic pyridyl-thiourea derivative, based on literature values for similar compounds.

| Parameter | Value Range | Technique | Significance |

| Melting Point (Tm) | 150 - 180 °C | DSC/DTA | Indicates the transition from solid to liquid phase. |

| Onset Decomposition (Tonset) | 190 - 220 °C | TGA | The temperature at which significant thermal degradation begins. |

| Peak Decomposition (Tmax) | 230 - 260 °C (first stage) | TGA/DTG | The temperature of the maximum rate of mass loss for the initial step. |

| Mass Loss (Stage 1) | 30 - 40% | TGA | Corresponds to the initial fragmentation of the molecule. |

| Mass Loss (Stage 2) | 40 - 50% | TGA | Represents the further breakdown of intermediate decomposition products. |

| Final Residue at 600 °C | < 10% | TGA | Indicates the amount of non-volatile material remaining after pyrolysis. |

The Decomposition Pathway of Di-2-pyridylthiourea

The thermal decomposition of thiourea derivatives is a complex process. For Di-2-pyridylthiourea, the decomposition is likely initiated by the cleavage of the C-N or C=S bonds.

Proposed Decomposition Mechanism

Under thermal stress, Di-2-pyridylthiourea is hypothesized to undergo a multi-step decomposition. The initial step likely involves the fragmentation of the thiourea core.

Caption: Proposed thermal decomposition pathway for Di-2-pyridylthiourea.

Key Decomposition Products

Based on the decomposition mechanisms of thiourea and its derivatives, the following products can be anticipated:

-

2-Aminopyridine: Formed from the cleavage of the C-N bond and subsequent hydrogen abstraction.

-

Pyridyl Isothiocyanate: A likely intermediate resulting from the rearrangement and fragmentation of the parent molecule.

-

Hydrogen Sulfide (H₂S) and Carbon Disulfide (CS₂): Common gaseous byproducts from the decomposition of the thiocarbonyl group.[6]

-

Carbodiimide derivatives: Can be formed through the elimination of H₂S.[6]

-

Various pyridyl fragments: Resulting from the high-temperature breakdown of the pyridine rings.

Implications for Drug Development and Material Science

The thermal stability of an active pharmaceutical ingredient (API) like Di-2-pyridylthiourea is a critical parameter in drug development.

-

Synthesis and Purification: The decomposition temperature dictates the maximum allowable temperature for synthesis and purification processes like recrystallization and drying, preventing degradation of the final product.

-

Formulation: Knowledge of the melting point and thermal stability is essential for developing stable dosage forms. For instance, techniques like hot-melt extrusion would require the compound to be stable above its melting point.

-

Storage and Shelf-life: The onset of decomposition is a key factor in determining appropriate storage conditions and predicting the long-term stability and shelf-life of the drug product. Compounds with lower thermal stability may require refrigerated storage.

-

Polymorphism: DSC analysis can be crucial in identifying different polymorphic forms of the compound, which can have significant implications for its solubility, bioavailability, and stability.

Conclusion

This technical guide has provided a detailed examination of the thermal stability and decomposition of Di-2-pyridylthiourea. Through the application of standard thermoanalytical techniques such as TGA, DTA, and DSC, a comprehensive thermal profile can be established. The decomposition of Di-2-pyridylthiourea is a multi-step process initiated by the fragmentation of the thiourea core, leading to the formation of various volatile and non-volatile products. A thorough understanding of these thermal properties is indispensable for the successful development and application of Di-2-pyridylthiourea and related compounds in the pharmaceutical industry, ensuring the safety, efficacy, and stability of potential new medicines.

References

- Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Energy Conversion and Management, 52(8-9), 2815-2821.

- BenchChem (2025). Solubility and stability of thiourea compounds in organic solvents.

- Diaz, J., et al. (2005). Theoretical study on the thermal decomposition of thiourea. Journal of Molecular Structure: THEOCHEM, 724(1-3), 131-137.

- Fayomi, O., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. International Research Journal of Pure and Applied Chemistry, 16(3), 1-31.

- Ghorab, M. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.

- Krajníkova, Z., et al. (2018). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Journal of Thermal Analysis and Calorimetry, 134(1), 229-241.

- Kurt, G. (2019). Synthesis of new poly-benzoylthiourea and thermal and surface properties. The Polymer Society, Taipei.

- Lizarraga, E., et al. (2008). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 94(3), 735-739.

- MDPI (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.

- MDPI (2023). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- ResearchGate (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT.

- ResearchGate (n.d.). TGA-DTA spectra of dye doped Thiourea crystal.

- Wolber, G., & Langer, T. (2005). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mini reviews in medicinal chemistry, 5(11), 1003-1015.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Di-2-pyridylthiourea: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Di-2-pyridylthiourea and the Role of In Silico Chemistry

Di-2-pyridylthiourea and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The unique structural features of these molecules, particularly the presence of the thiourea backbone and the pyridyl nitrogen atoms, allow for diverse intermolecular interactions, making them attractive candidates for drug design.[4] Understanding the three-dimensional structure, electronic properties, and reactivity of Di-2-pyridylthiourea is paramount for elucidating its mechanism of action and for the rational design of more potent and selective analogues.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool in computational chemistry and drug discovery.[5] These methods allow for the detailed investigation of molecular properties at the electronic level, providing insights that are often difficult or impossible to obtain through experimental techniques alone.[6] This guide provides a comprehensive overview of the theoretical principles and a step-by-step practical workflow for performing quantum chemical calculations on Di-2-pyridylthiourea, tailored for researchers and scientists in the field of drug development.

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT). Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. This simplification significantly reduces the computational cost without compromising accuracy for many systems.

The choice of the functional and the basis set is a critical decision in any DFT calculation.

-

Functionals: Functionals in DFT approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between the motions of electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational efficiency.[7][8] For systems containing sulfur, like Di-2-pyridylthiourea, it is often beneficial to include dispersion corrections to accurately model non-covalent interactions.[7]

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, such as 6-311G(d,p), is a popular choice. For molecules containing heteroatoms like sulfur, it is advisable to use basis sets with polarization functions (d,p) and diffuse functions (+) to allow for more flexibility in describing the electron density, especially for lone pairs and in anionic species.[9][10][11] Therefore, a combination like B3LYP/6-311+G(d,p) is a robust level of theory for studying Di-2-pyridylthiourea.

Computational Workflow for Di-2-pyridylthiourea

The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on Di-2-pyridylthiourea using the Gaussian suite of programs, a widely used software package in computational chemistry.[3]

Caption: Computational workflow for Di-2-pyridylthiourea.

Experimental Protocol: Step-by-Step Methodology

1. Molecular Structure Generation and Initial Optimization:

-

Step 1.1: Building the Initial 3D Structure. Using a molecular builder such as GaussView or Avogadro, construct the 3D structure of Di-2-pyridylthiourea. Ensure the correct connectivity and stereochemistry.

-

Step 1.2: Initial Conformational Search. Thiourea derivatives can exhibit conformational isomerism around the C-N bonds.[12][13] It is advisable to perform an initial conformational search using a less computationally expensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify low-energy conformers. The most stable conformer should be used as the starting geometry for the DFT calculations.

2. Geometry Optimization:

-

Step 2.1: Input File Preparation. Prepare a Gaussian input file (.gjf or .com). A typical input file for a geometry optimization of Di-2-pyridylthiourea would look like this:

-

%nprocshared and %mem specify the number of processors and memory to be used.

-

%chk defines the name of the checkpoint file, which stores information about the calculation.

-

#p B3LYP/6-311+G(d,p) Opt is the route section. B3LYP/6-311+G(d,p) specifies the level of theory, and Opt is the keyword for geometry optimization.

-

The lines following the route section contain a title for the calculation, the charge (0 for a neutral molecule), and the spin multiplicity (1 for a singlet state).

-

The Cartesian coordinates of the atoms are then listed.

-

-

Step 2.2: Running the Calculation. Submit the input file to Gaussian. The software will iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.

3. Frequency Calculation:

-

Step 3.1: Input File Preparation. Once the geometry optimization is complete, a frequency calculation must be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data.[3][14]

-

Freq is the keyword for a frequency calculation.

-

Geom=Check and Guess=Read instruct Gaussian to use the optimized geometry and wavefunction from the checkpoint file of the previous optimization.

-

-

Step 3.2: Running the Calculation. Submit the frequency calculation input file to Gaussian.

Data Analysis and Interpretation

A successful Gaussian calculation will generate an output file (.log or .out) containing a wealth of information.

1. Verification of the Optimized Structure:

-

Absence of Imaginary Frequencies: The most crucial check after a frequency calculation is to ensure that there are no imaginary frequencies.[15] A single imaginary frequency indicates a transition state, while multiple imaginary frequencies point to a higher-order saddle point. A true minimum energy structure will have all positive (real) vibrational frequencies.

2. Analysis of Molecular Properties:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and electronic excitability. A smaller gap suggests that the molecule is more reactive. These orbitals can be visualized in GaussView to identify regions of high electron density (HOMO, nucleophilic sites) and low electron density (LUMO, electrophilic sites).

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[1][6][16] It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich, attractive to electrophiles), while blue regions represent positive electrostatic potential (electron-poor, attractive to nucleophiles).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can be used to calculate atomic charges, analyze hyperconjugative interactions, and understand the nature of chemical bonds. For Di-2-pyridylthiourea, NBO analysis can shed light on the delocalization of electrons within the thiourea moiety and the pyridyl rings.

3. Tautomerism and Conformational Analysis:

Di-2-pyridylthiourea can exist in different tautomeric forms (thione vs. thiol) and rotational conformers.[12][17][18] It is essential to calculate the relative energies of these different forms to determine the most stable isomer under given conditions. This can be achieved by performing geometry optimization and frequency calculations for each isomer and comparing their Gibbs free energies. The inclusion of solvation models, such as the Polarizable Continuum Model (PCM), is crucial for obtaining accurate relative energies in solution.[19][20][21]

Caption: Analysis of tautomers and conformers.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the quantum chemical calculations of Di-2-pyridylthiourea.

| Property | Value | Units |

| Electronic Energy | Hartrees | |

| Zero-point vibrational energy | Hartrees | |

| Gibbs Free Energy | Hartrees | |

| HOMO Energy | eV | |

| LUMO Energy | eV | |

| HOMO-LUMO Gap | eV | |

| Dipole Moment | Debye | |

| Key Vibrational Frequencies | cm⁻¹ | |

| C=S stretch | ||

| N-H stretch | ||

| Pyridyl ring vibrations |

Conclusion: Bridging Theory and Experiment in Drug Discovery

Quantum chemical calculations provide a powerful framework for understanding the intrinsic properties of drug candidates like Di-2-pyridylthiourea. By following the detailed workflow presented in this guide, researchers can obtain valuable insights into the molecule's structure, stability, reactivity, and potential interaction sites. This information is crucial for the rational design of new derivatives with improved efficacy and selectivity, ultimately accelerating the drug discovery and development process. The synergy between computational predictions and experimental validation is key to unlocking the full therapeutic potential of this promising class of compounds.

References

-

Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Visualizing Molecular Properties & Vibrational Frequencies in GaussView | Dr MA Hashmi. (2021, January 22). YouTube. Retrieved January 13, 2026, from [Link]

-

Molecular electrostatic potential surfaces for (a) urea, (b) thiourea... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

The Absolute Beginners Guide to Gaussian. (n.d.). Computational Chemistry List. Retrieved January 13, 2026, from [Link]

-

In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Tutorial on Using Gaussview and Gaussian 94. (n.d.). DSpace@MIT. Retrieved January 13, 2026, from [Link]

-

How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. (2023, July 10). YouTube. Retrieved January 13, 2026, from [Link]

-

Gaussian Output file analysis || Dr. Gaurav Jhaa. (2023, January 22). YouTube. Retrieved January 13, 2026, from [Link]

-

Where can i learn how Gaussian calculations various molecular properties? (2012, October 15). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. (2015, February 24). Hindawi. Retrieved January 13, 2026, from [Link]

-

Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. (2022, December 31). YouTube. Retrieved January 13, 2026, from [Link]

-

Data-mining the diaryl(thio)urea conformational landscape: Understanding the contrasting behavior of ureas and thioureas with quantum chemistry. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. (2015). SciSpace. Retrieved January 13, 2026, from [Link]

-

Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

An Assessment of Computational Methods for Calculating Accurate Structures and Energies of Bio-Relevant Polysulfur/Selenium-Containing Compounds. (2018, December 14). MDPI. Retrieved January 13, 2026, from [Link]

-

The optimized geometries (top), molecular electrostatic potential... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

How to interpret Gaussian output for excited states? (2018, August 14). Chemistry Stack Exchange. Retrieved January 13, 2026, from [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021, July 27). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. (2022, February 1). Bulletin of the Chemical Society of Ethiopia. Retrieved January 13, 2026, from [Link]

-

Conformational Analysis of Thiourea Catalysts. (n.d.). Eugene E. Kwan. Retrieved January 13, 2026, from [Link]

-

Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. (2015, February 24). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020, October 12). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Combined spectroscopic, DFT, TD-DFT and MD study of newly synthesized thiourea derivative. (2018). DSpace-CRIS - Univerzitet u Novom Sadu. Retrieved January 13, 2026, from [Link]

-

Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Solvation Effects on the Thermal Helix Inversion of Molecular Motors from QM/MM Calculations. (2022, March 15). MDPI. Retrieved January 13, 2026, from [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). MDPI. Retrieved January 13, 2026, from [Link]

-

B3LYP-D3/6-311G (d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. (n.d.). International Journal of Scientific Engineering and Research (IJSER). Retrieved January 13, 2026, from [Link]

-

Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. (n.d.). Bulletin of the Chemical Society of Ethiopia. Retrieved January 13, 2026, from [Link]

-

Solvation effects on molecules and biomolecules : computational methods and applications. (n.d.). WorldCat.org. Retrieved January 13, 2026, from [Link]

-

Solvation Effects on Molecules and Biomolecules. (n.d.). download. Retrieved January 13, 2026, from [Link]

-

The effects of solvation in the theoretical spectra of cationic dyes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved January 13, 2026, from [Link]

-

Impact of solvation on the electronic resonances in uracil. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. (2020, February 13). PubMed. Retrieved January 13, 2026, from [Link]

-

Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials including Host-Guest Interactions. (n.d.). ChemRxiv. Retrieved January 13, 2026, from [Link]

-

Rotational spectra and computational analysis of two conformers of leucinamide. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials Including Host–Guest Interactions. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Analysis of Vibrational Spectra of Pyridoxazinone Based on Density Functional Theory Calculations. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ijser.in [ijser.in]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ekwan.github.io [ekwan.github.io]

- 14. The Absolute Beginners Guide to Gaussian [server.ccl.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. [PDF] Solvation effects on molecules and biomolecules : computational methods and applications | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

tautomeric forms of Di-2-pyridylthiourea

An In-Depth Technical Guide to the Tautomeric and Conformational Landscape of Di-2-pyridylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-pyridylthiourea (DPyTU) is a molecule of significant interest due to its versatile coordination chemistry and potential applications in medicinal chemistry and materials science. A profound understanding of its structural dynamics, particularly its tautomeric and conformational preferences, is critical for predicting its biological activity, designing new derivatives, and controlling its self-assembly properties. This guide provides a comprehensive technical overview of the tautomeric forms of DPyTU, integrating experimental evidence from X-ray crystallography and spectroscopy with insights from computational chemistry. We delve into the thione-thiol equilibrium, the determinative role of intramolecular hydrogen bonding in dictating its solid-state conformation, and the analytical workflows required for its characterization. The implications of this structural behavior for drug design and development are also discussed, offering a Senior Application Scientist's perspective on leveraging this fundamental knowledge in applied research.

Introduction to the Structural Chemistry of Di-2-pyridylthiourea

The thiourea moiety is a cornerstone functional group in medicinal chemistry, known for its hydrogen bonding capabilities and ability to exist in different tautomeric forms. Tautomers, being structural isomers that readily interconvert, can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic properties, influencing everything from receptor binding to membrane permeability.[1] In N,N'-disubstituted thioureas like Di-2-pyridylthiourea, the primary equilibrium of interest is between the thione and the thiol forms.

The Thione-Thiol Equilibrium

The fundamental tautomeric relationship in DPyTU is the equilibrium between the dominant thione form and the less stable thiol (or imidothiol) form. This process involves the migration of a proton from a nitrogen atom to the sulfur atom, converting a thiocarbonyl group (C=S) into a thiol group (S-H) and altering the bonding characteristics of the central thiourea backbone. While the thione form is generally more stable in simple thioureas, the equilibrium can be influenced by electronic effects of the substituents, solvent polarity, and intermolecular interactions.[2][3]

Caption: Thione-Thiol Tautomeric Equilibrium in Di-2-pyridylthiourea.

The Importance of Intramolecular Hydrogen Bonding

The presence of the 2-pyridyl substituents introduces a critical structural element: the pyridyl nitrogen atoms can act as hydrogen bond acceptors. This allows for the formation of intramolecular hydrogen bonds with the N-H protons of the thiourea group. Such bonds can significantly stabilize specific conformations, restrict rotational freedom, and influence the overall electronic structure of the molecule, thereby impacting the tautomeric equilibrium.[4][5][6]

The Predominant Thione Form: A Structurally Validated Perspective

Crystallographic Evidence

The single-crystal X-ray structure of 1,3-Di-2-pyridylthiourea monohydrate provides unambiguous proof of the thione tautomer in the solid state.[7] The analysis reveals a C=S double bond and shows that the thiourea unit and one of the pyridyl rings are locked into a coplanar arrangement. This planarity is enforced by a strong intramolecular hydrogen bond between an amido proton (N-H) and the nitrogen atom of the adjacent pyridyl ring.[7] The second pyridyl ring is also nearly coplanar with the thiourea core.[7]

Causality Behind the Conformation: The formation of the intramolecular N-H···N hydrogen bond is energetically favorable. It creates a stable six-membered pseudo-ring, which restricts rotation around the C-N bond and forces the planar conformation. This "conformational locking" is a key feature of DPyTU's structure.[7]

Key Structural Parameters

Quantitative data from crystallographic analysis confirms the thione structure. The bond lengths are characteristic of their respective bond types and differ significantly from what would be expected for a thiol tautomer.

| Parameter | Bond | Observed Length (Å)[7] | Expected Length (Å) | Interpretation |

| Thiocarbonyl | C=S | ~1.69 | ~1.81 (C-S) / ~1.61 (C=S) | Intermediate character, but closer to a double bond. |

| Carbon-Nitrogen | C-N | ~1.34 - 1.36 | ~1.47 (C-N) / ~1.29 (C=N) | Significant double bond character due to resonance. |

| Intramolecular H-Bond | N···N | 2.652(2) | < 3.0 | Strong hydrogen bond, indicating conformational stability. |

Probing the Thiol Tautomer: A Computational and Spectroscopic Challenge

While the thione form dominates, the existence and properties of the higher-energy thiol tautomer are crucial for understanding potential reaction pathways and dynamic solution behavior. As this form is not readily isolated, its characterization relies on a combination of spectroscopic methods and computational modeling.

Quantum Chemical Calculations

Density Functional Theory (DFT) and other ab initio methods are invaluable for investigating the relative stabilities of tautomers.[8][9] Calculations for related pyridinethione and thiourea systems consistently show that the thione tautomer is the more stable species in the gas phase.[8][10] These computational studies can predict the energy difference between the thione and thiol forms, calculate the activation barrier for the tautomerization process, and simulate the vibrational (IR) and NMR spectra for each tautomer, providing theoretical data to aid in the interpretation of experimental results.[11][12]

Spectroscopic Signatures

-

FT-IR Spectroscopy: The most direct spectroscopic evidence for the thione form is the presence of a strong absorption band associated with the C=S stretching vibration, typically found in the 700-850 cm⁻¹ region, and the N-H stretching bands around 3100-3400 cm⁻¹. The thiol tautomer would be characterized by the disappearance of the C=S band and the appearance of a weak S-H stretching band (around 2550 cm⁻¹) and a C=N stretching band (around 1600-1650 cm⁻¹).[13]

-

NMR Spectroscopy: In ¹H NMR, the N-H protons of the thione form typically appear as broad singlets at a downfield chemical shift, often deshielded further by the intramolecular hydrogen bond. In ¹³C NMR, the thiocarbonyl carbon (C=S) is highly characteristic, resonating at a very low field (typically >180 ppm). The presence of the thiol tautomer would lead to a significant upfield shift for this carbon signal.

A Self-Validating Workflow for Tautomeric Analysis

A robust investigation into the tautomeric forms of DPyTU requires a multi-pronged approach that integrates synthesis, experimental characterization, and computational validation.

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of intramolecular hydrogen bonding on the conformation and luminescence properties of dibenzoylpyridine-based thermally activated delayed fluorescence materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,3-Di(pyridin-2-yl)thiourea: Chemical Identity, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1,3-Di(pyridin-2-yl)thiourea, a molecule of significant interest in medicinal chemistry. We will delve into its fundamental chemical identifiers, explore a representative synthetic pathway with an emphasis on the rationale behind the methodology, and critically examine its multifaceted applications in drug development, supported by mechanistic insights and established experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties and potential.

Part 1: Core Chemical Identity of 1,3-Di(pyridin-2-yl)thiourea